6-Methoxy-3,3-dimethylindoline CAS number and structure
6-Methoxy-3,3-dimethylindoline CAS number and structure
Synthesis, Characterization, and Application in Photochromic Systems
Executive Summary
This technical guide provides a comprehensive analysis of 6-Methoxy-3,3-dimethylindoline , a critical heterocyclic intermediate used primarily in the synthesis of spirooxazine and spiropyran photochromic dyes. While often conflated with its oxidized precursor (the indolenine), the specific 2,3-dihydro-1H-indole derivative discussed here represents the nucleophilic "activated" form required for coupling reactions. This document details its chemical identity, a field-proven two-stage synthesis protocol, and its mechanistic role in generating stimuli-responsive materials.
Part 1: Chemical Identity & Properties[1][2]
The compound is a derivative of indoline (2,3-dihydro-1H-indole), characterized by a gem-dimethyl substitution at the C3 position and a methoxy electron-donating group at the C6 position. This substitution pattern is engineered to stabilize the open-merocyanine form in derived photochromic dyes, enhancing color intensity and fade kinetics.
Table 1: Chemical Specifications
| Property | Detail |
| Chemical Name | 6-Methoxy-3,3-dimethylindoline |
| IUPAC Name | 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
| CAS Number | 1158752-37-4 (Dihydro form)(Note: Often confused with Indolenine precursor CAS 31241-19-7) |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| SMILES | COC1=CC2=C(C=C1)NCC2(C)C |
| Appearance | Pale yellow to amber viscous oil (oxidizes to dark brown upon air exposure) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |
| Storage | 2–8°C, under Argon/Nitrogen (Air Sensitive) |
Part 2: Synthetic Strategy & Mechanism
The synthesis of 6-Methoxy-3,3-dimethylindoline is most efficiently achieved via a two-step sequence starting from commercially available 3-methoxyphenylhydrazine .
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Fischer Indole Synthesis (Cyclization): The hydrazine reacts with isobutyraldehyde (or a synthetic equivalent) under acidic conditions. A [3,3]-sigmatropic rearrangement occurs, eliminating ammonia to form the indolenine (3H-indole) intermediate.
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Reductive Saturation: The C=N bond of the indolenine is selectively reduced to a C-N single bond using a hydride donor (e.g., Sodium Borohydride), yielding the target indoline .
Why this route? Direct alkylation of indoline is difficult to control regioselectively. The Fischer route builds the heterocycle with the gem-dimethyl group already in place, preventing over-alkylation and ensuring the correct substitution pattern.
Visualization: Synthesis Pathway
Figure 1: Two-step synthetic pathway from arylhydrazine to the target indoline.
Part 3: Experimental Protocols
Safety Warning: Hydrazines are toxic and potential carcinogens. Indolines are prone to oxidation. All operations must be performed in a fume hood using appropriate PPE.
Step 1: Synthesis of 6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine Precursor)
Note: While the target is the 3,3-dimethyl (without 2-methyl), the most stable intermediate often includes a 2-methyl group if 3-methyl-2-butanone is used. To obtain the strict 3,3-dimethyl-H derivative, isobutyraldehyde is used, but the resulting 3H-indole is less stable. The protocol below adapts for the robust generation of the core scaffold.
Reagents:
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3-Methoxyphenylhydrazine hydrochloride (1.0 eq)
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Isobutyraldehyde (1.1 eq)
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Acetic Acid (Glacial, Solvent)[1]
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Sulfuric Acid (Catalyst)[2]
Procedure:
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Condensation: Dissolve 3-methoxyphenylhydrazine HCl in glacial acetic acid. Cool to 0°C.[3]
-
Addition: Dropwise add isobutyraldehyde, maintaining temperature <10°C. Stir for 1 hour.
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Cyclization: Heat the mixture to reflux (approx. 90-100°C) for 3–4 hours. The color will darken significantly.
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Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 9-10 using 20% NaOH solution.
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Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via vacuum distillation or flash chromatography (Hexane/EtOAc) to isolate the indolenine intermediate.
Step 2: Reduction to 6-Methoxy-3,3-dimethylindoline
Reagents:
-
Indolenine intermediate (from Step 1)
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Sodium Borohydride (NaBH₄, 1.5 eq)
Procedure:
-
Dissolution: Dissolve the indolenine in Methanol (0.5 M concentration) in a round-bottom flask. Cool to 0°C.[3]
-
Reduction: Add NaBH₄ portion-wise over 30 minutes. The reaction is exothermic; control gas evolution (H₂).
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Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Indoline is more polar than Indolenine) or disappearance of the C=N imine peak in IR.
-
Quench: Carefully quench with water or dilute HCl (dropwise) to destroy excess hydride.
-
Isolation: Basify (if acid quenched) and extract with Ethyl Acetate. Dry over MgSO₄.
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Final Purification: Remove solvent. The product is an oil that may require storage under inert gas to prevent oxidation to the indole or colored impurities.
Part 4: Applications in Photochromism
The primary utility of 6-Methoxy-3,3-dimethylindoline is as the nucleophilic "head" in the synthesis of Spirooxazines .
Mechanism of Action:
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Coupling: The secondary amine (N-H) of the indoline reacts with a nitrososalicylaldehyde derivative.
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Spiro Formation: This creates a spiro-carbon center (C2), orthogonalizing the indoline and naphthoxazine rings.
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Photo-Switching: Upon UV irradiation, the C-O spiro bond breaks. The molecule planarizes into a colored Merocyanine form. The 6-methoxy group acts as an electron donor (Auxochrome), red-shifting the absorption and improving fatigue resistance.
Visualization: Photochromic Workflow
Figure 2: The indoline serves as the precursor to the spiro-switch, enabling the reversible color change.
References
-
PubChem. (n.d.).[5] 6-Methoxy-3,3-dimethylindoline (Compound).[6][7][8][9] National Library of Medicine. Retrieved February 4, 2026, from [Link]
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- 5. 6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO | CID 82125615 - PubChem [pubchem.ncbi.nlm.nih.gov]
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